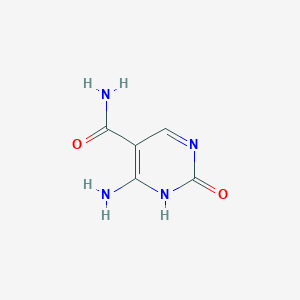
4-Amino-2-hydroxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxamide typically involves the condensation of appropriate precursors. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of urea or thiourea and ammonium chloride . This reaction is often carried out under solvent-free conditions to enhance yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sodium ethoxide or sodium hydroxide is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride in the presence of ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sulfuryl chloride can yield 4-amino-5-chloro-2-hydroxypyrimidine .
Applications De Recherche Scientifique
4-Amino-2-hydroxypyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and viral processes . For example, it can inhibit the production of nitric oxide by immune cells, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-5-pyrimidinecarboxamide: Similar in structure but with different substituents that affect its biological activity.
2-Amino-4,6-dihydroxypyrimidine: Known for its antiviral properties.
2-Amino-4,6-dichloropyrimidine: Exhibits inhibitory effects on immune-activated nitric oxide production.
Uniqueness
4-Amino-2-hydroxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
6-amino-2-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) |
Clé InChI |
ZUOVPACQUSOFDE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC(=C1C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















